

identifying and mitigating JTV-519 fumarate offtarget effects on ion channels

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JTV-519 Fumarate Off-Target Effects: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating the off-target effects of JTV-519 (also known as K201) on various ion channels. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JTV-519?

A1: JTV-519 is a 1,4-benzothiazepine derivative primarily known for its role as a cardioprotective agent.[1][2] Its main target is the ryanodine receptor 2 (RyR2), an intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[3] JTV-519 acts by stabilizing the RyR2 channel in its closed state, which prevents abnormal diastolic Ca2+ leakage from the SR.[3][4] This stabilization is thought to occur by increasing the binding affinity of the regulatory protein calstabin2 (FKBP12.6) to RyR2, although some studies suggest it can act independently of this protein.[2][5][6]

Q2: What are the known off-target effects of JTV-519 on ion channels?

Troubleshooting & Optimization





A2: JTV-519 is recognized as a non-specific, multi-channel blocker.[2][4] Besides its primary effect on RyR2, it is known to inhibit several sarcolemmal ion channels, including:

- Sodium Channels (I_Na): It blocks the fast sodium current in a voltage- and frequency-dependent manner.[2]
- Potassium Channels (I_K): It inhibits the inward rectifying K+ current (I_K1), the rapid component of the delayed rectifier K+ current (I_Kr), and the muscarinic acetylcholine receptor-operated K+ current (I_KAch).[2][7] It does not appear to affect the slow component of the delayed rectifier K+ current (I_Ks).[2]
- L-type Calcium Channels (I_Ca): JTV-519 blocks the L-type Ca2+ current, although this
 effect is more pronounced at higher concentrations (e.g., 3 μmol·L-1).[2][7]

Q3: JTV-519 is also described as a SERCA blocker. What does this mean?

A3: Yes, in addition to its effects on ion channels, JTV-519 is a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[8][9][10][11] SERCA is a pump responsible for transporting Ca2+ from the cytosol back into the SR. By inhibiting SERCA, JTV-519 can slow the rate of SR Ca2+ loading.[9] This action, combined with its effects on RyR2, allows it to prevent SR Ca2+ overload under pathological conditions.[9]

Q4: Can the off-target effects of JTV-519 lead to proarrhythmic events?

A4: Yes, there is a potential for proarrhythmic events. The inhibition of the I_Kr current is a particularly important off-target effect, as it can lead to a prolongation of the QT interval.[4] This is a known risk factor for developing serious ventricular arrhythmias, such as Torsades de Pointes. Researchers should carefully monitor for such effects in their experimental models.[4]

Troubleshooting Guide

Issue 1: I'm observing a significant prolongation of the action potential duration (APD) in my cardiac myocyte preparation after applying JTV-519.

Potential Cause: This is a classic sign of I_Kr channel blockade. JTV-519 is known to inhibit
 I_Kr, which is critical for the repolarization phase of the cardiac action potential.[2][4]



Troubleshooting Steps:

- Confirm I_Kr Blockade: Use a specific I_Kr blocker (e.g., E-4031 or dofetilide) as a
 positive control in your preparation. Compare the APD prolongation caused by the specific
 blocker to that caused by JTV-519.
- Isolate Currents: Perform voltage-clamp experiments to measure I_Kr directly and quantify the inhibitory effect of JTV-519.
- Dose-Response Analysis: Test a range of JTV-519 concentrations. The primary effect on RyR2 may occur at lower concentrations than the off-target effect on I_Kr. Identifying a therapeutic window where RyR2 is affected without significant I_Kr blockade is crucial.

Issue 2: My preparation shows a decrease in contractility (negative inotropic effect) at baseline after JTV-519 application.

Potential Cause: This could be due to the blockade of L-type Ca2+ channels (I_Ca) or the
inhibition of the SERCA pump.[7][9] Reduced Ca2+ influx via L-type channels or impaired SR
Ca2+ loading by SERCA can both lead to a smaller intracellular Ca2+ transient and thus
weaker muscle contraction.

Troubleshooting Steps:

- Measure I_Ca: Use whole-cell patch-clamp to measure the L-type Ca2+ current and assess the degree of inhibition by JTV-519. This effect may only be present at higher drug concentrations.[7]
- Assess SR Ca2+ Load: Measure the SR Ca2+ content, for instance, by rapid application
 of caffeine to trigger full SR Ca2+ release. A reduction in SR Ca2+ content after JTV-519
 treatment would suggest a significant effect on SERCA or other Ca2+ handling proteins.[7]
- Compare with Specific Blockers: Use a known L-type Ca2+ channel blocker (e.g., verapamil) or a SERCA inhibitor (e.g., thapsigargin) to compare their effects on contractility with those of JTV-519 in your model.

Issue 3: I am seeing unexpected changes in the resting membrane potential or cell excitability.



- Potential Cause: This could be related to JTV-519's blockade of Na+ channels (I_Na) or inward rectifier K+ channels (I_K1).[2] Inhibition of I_Na can affect the upstroke velocity of the action potential and cell excitability, while blockade of I_K1 can alter the resting membrane potential and contribute to repolarization changes.
- Troubleshooting Steps:
 - Voltage-Clamp Analysis: Isolate and measure I_Na and I_K1 currents using specific voltage protocols to determine if JTV-519 affects their amplitude or kinetics.
 - Frequency-Dependence Test: Since the I_Na block is frequency-dependent, test the effect of JTV-519 at different stimulation frequencies to characterize this specific off-target action.[2]

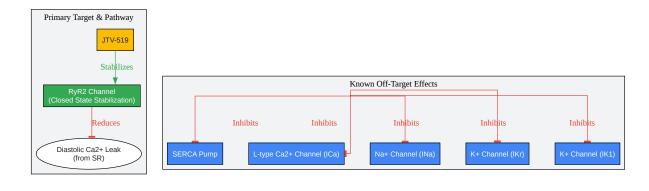
Quantitative Data on JTV-519 Effects



| Target | Effect | Concentration / IC50 | Species <i>l</i> Model | Reference |
|-----------------------------------|--------------------------------------------------|------------------------------------------|---------------------------|-----------|
| Primary Target | | | | |
| Ryanodine Receptor 2 (RyR2) | Stabilizes closed state, reduces Ca2+ leak | Effective at 1 μmol·L ⁻¹ | Murine Cardiomyocytes | [7] |
| Off-Targets | | | | |
| SERCA | Ca2+-dependent inhibition | IC50: 9 μM (at 0.25 μM Ca2+) | Cardiac Muscle | [9][11] |
| L-type Ca2+ Current (I_Ca) | Inhibition | Significant at 3 μmol·L ⁻¹ | Murine Cardiomyocytes | [7] |
| Na+ Current (I_Na) | Blocks current | Not specified | General Cardiac Tissue | [2] |
| K+ Current (I_Kr) | Blocks current | Not specified | General Cardiac Tissue | [2][4] |
| K+ Current (I_K1) | Blocks current | Not specified | General Cardiac Tissue | [2] |
| K+ Current (I_KAch) | Inhibits current | Not specified | Atrial Muscle Cells | [2] |

Visualizations

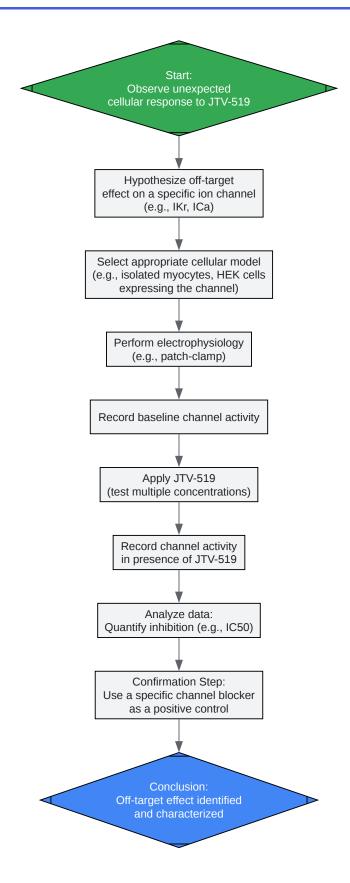




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Caption: Molecular targets of JTV-519, including its primary and off-target effects.

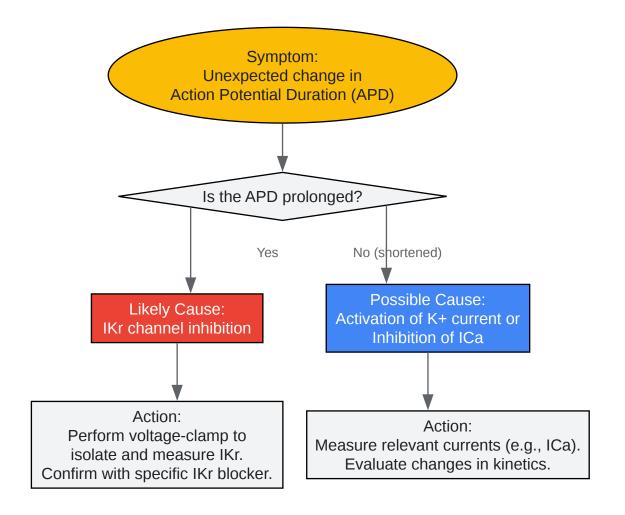




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Caption: Experimental workflow for identifying and characterizing an off-target effect.





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Caption: Troubleshooting logic for changes in action potential duration.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp to Measure Off-Target Effects on I_Kr

This protocol provides a general framework for assessing the inhibitory effect of JTV-519 on the I_Kr current in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels) or isolated cardiomyocytes.

1. Materials and Solutions

• External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.



- Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
- JTV-519 Fumarate Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
- Positive Control: E-4031 (a specific I_Kr blocker).
- 2. Cell Preparation
- Culture HEK-hERG cells or isolate ventricular myocytes using standard enzymatic digestion protocols.
- Plate cells on glass coverslips suitable for microscopy and recording.
- Allow cells to adhere and recover before beginning experiments.
- 3. Electrophysiological Recording
- Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 M Ω when filled with the internal solution.
- Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance seal (>1 G Ω , a "gigaseal").[12]
- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[12]
- Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
- 4. Voltage-Clamp Protocol for I Kr
- Set the holding potential to -80 mV.



- To elicit I_Kr tail currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds.
- The peak current observed during the repolarizing step is the I Kr tail current.
- Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline.
- 5. Data Acquisition and Analysis
- Establish Baseline: Record stable I_Kr tail currents for several minutes in the control external solution.
- Apply JTV-519: Perfuse the chamber with the external solution containing the desired concentration of JTV-519.
- Record Effect: Continue recording until the inhibitory effect of JTV-519 on the I_Kr tail current reaches a steady state.
- Washout: Perfuse with the control external solution to check for reversibility of the effect.
- Dose-Response: Repeat steps 2-4 with multiple concentrations of JTV-519 to construct a dose-response curve.
- Calculate Inhibition: The percentage of current inhibition is calculated as: (1 (I_JTV519 / I_Baseline)) * 100. Fit the dose-response data to the Hill equation to determine the IC50 value.
- Positive Control: Confirm the identity of the current by applying a specific I_Kr blocker like E-4031 at the end of the experiment, which should abolish the tail current.

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